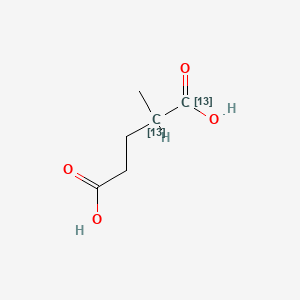
2-methyl(1,2-13C2)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-methyl(1,2-13C2)pentanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure complete oxidation to the dicarboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2-methylglutaronitrile, followed by hydrolysis of the resulting 2-methylglutaronitrile to yield the desired dicarboxylic acid. This method is advantageous due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-methyl(1,2-13C2)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acyl chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-methylpentanediol.
Substitution: Various acyl derivatives depending on the nucleophile used.
科学研究应用
2-methyl(1,2-13C2)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-methyl(1,2-13C2)pentanedioic acid involves its participation in metabolic pathways, particularly the citric acid cycle. As a metabolite of succinic acid, it plays a role in energy production and cellular respiration. The compound interacts with various enzymes and molecular targets within the cell, influencing metabolic processes and energy balance.
相似化合物的比较
Similar Compounds
Glutaric acid: A dicarboxylic acid with a similar structure but without the methyl group.
Adipic acid: Another dicarboxylic acid with a longer carbon chain.
Succinic acid: A shorter dicarboxylic acid that is also involved in the citric acid cycle.
Uniqueness
2-methyl(1,2-13C2)pentanedioic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to distinct biological activities and applications compared to its analogs.
属性
分子式 |
C6H10O4 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC 名称 |
2-methyl(1,2-13C2)pentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i4+1,6+1 |
InChI 键 |
AQYCMVICBNBXNA-UHJUODCXSA-N |
手性 SMILES |
C[13CH](CCC(=O)O)[13C](=O)O |
规范 SMILES |
CC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


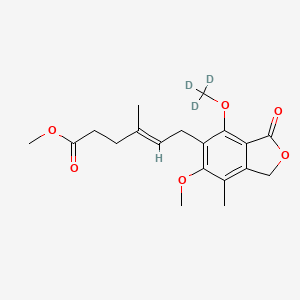
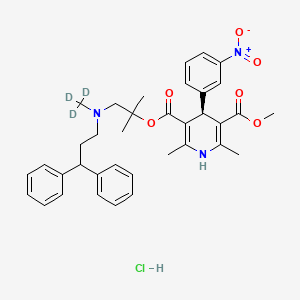

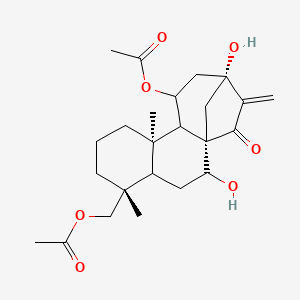
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
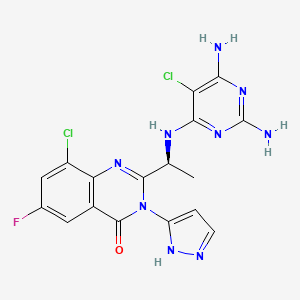

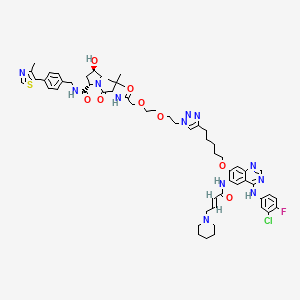

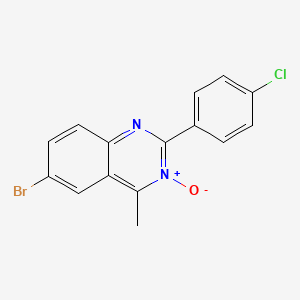
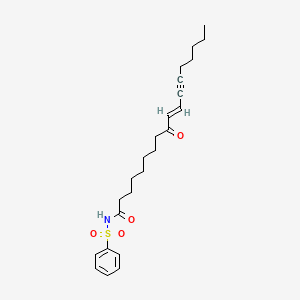
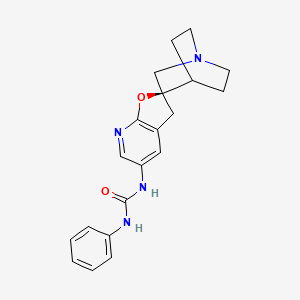
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

